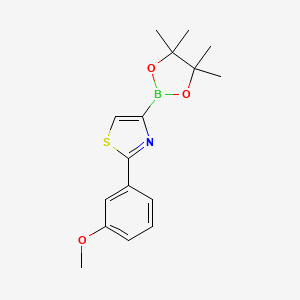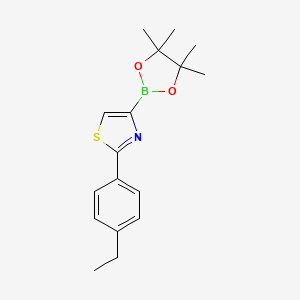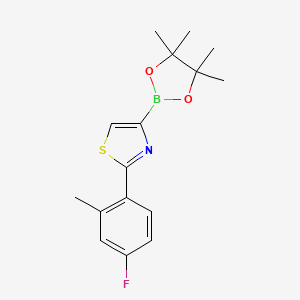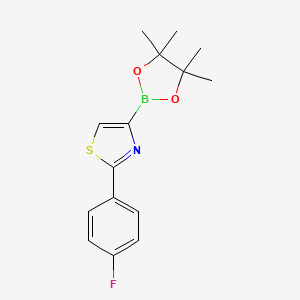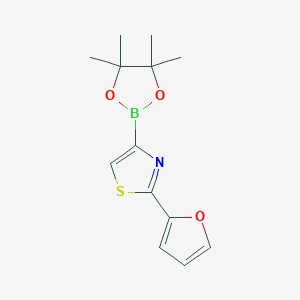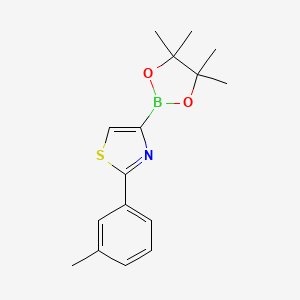
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester
Übersicht
Beschreibung
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester (TTPE) is an important synthetic intermediate used in pharmaceutical, agricultural, and chemical industries. It is a versatile building block for the synthesis of many different types of compounds, including drugs, agrochemicals, and other organic molecules. TTPE is a boronic acid ester of 2-(3-tolyl)thiazole, a five-membered heterocyclic compound with a sulfur atom in the ring. It is a colorless, crystalline solid with a melting point of 80-82°C and a boiling point of 116-117°C.
Wirkmechanismus
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester is a boronic acid ester of 2-(3-tolyl)thiazole. The boronic acid group of 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester is capable of forming a reversible covalent bond with an amine group in a target molecule. This covalent bond formation is the basis of the mechanism of action of 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester. The boronic acid group of 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester can form a reversible covalent bond with an amine group in a target molecule, resulting in the inhibition of the target molecule’s activity.
Biochemical and Physiological Effects
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester has been studied for its biochemical and physiological effects. Studies have shown that 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester is capable of inhibiting the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester has also been shown to inhibit the activity of enzymes involved in the biosynthesis of hormones, such as testosterone and estrogen.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester is a versatile intermediate that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. In addition, it is relatively inexpensive and readily available. However, 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester is a hazardous material, and it should be handled with care. It is also sensitive to light and oxygen, and it should be stored in a cool, dark place.
Zukünftige Richtungen
The use of 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester in scientific research is an area of active research. Possible future directions include the development of new synthesis methods, the optimization of existing synthesis methods, the development of new applications, and the exploration of new biochemical and physiological effects. In addition, further research is needed to develop more efficient and cost-effective methods for the production of 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester.
Synthesemethoden
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods, including direct synthesis, catalytic hydrogenation, and anionic cyclization. The direct synthesis method involves the reaction of 2-(3-tolyl)thiazole with boronic acid in the presence of a base and a catalyst. The reaction is typically carried out at a temperature of 80-90°C, and the reaction time is typically 2-3 hours. The catalytic hydrogenation method involves the reaction of 2-(3-tolyl)thiazole with boronic acid in the presence of a catalyst and hydrogen gas. The reaction is typically carried out at a temperature of 80-90°C, and the reaction time is typically 1-2 hours. The anionic cyclization method involves the reaction of 2-(3-tolyl)thiazole with boronic acid in the presence of a base and a catalyst. The reaction is typically carried out at a temperature of 80-90°C, and the reaction time is typically 1-2 hours.
Wissenschaftliche Forschungsanwendungen
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester is widely used in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It is a key intermediate in the synthesis of a variety of drugs, such as antifungal agents, antivirals, and anti-inflammatory agents. It is also used in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides. In addition, 2-(3-Tolyl)thiazole-4-boronic acid pinacol ester is used in the synthesis of organic molecules, such as dyes, fragrances, and flavorings.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-7-6-8-12(9-11)14-18-13(10-21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONOVVOQEZFOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139178 | |
| Record name | Thiazole, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Tolyl)thiazole-4-boronic acid pinacol ester | |
CAS RN |
2096334-80-2 | |
| Record name | Thiazole, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





